molecular formula C23H22N4O3 B4729756 N-(3,4-dimethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea

N-(3,4-dimethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea

Cat. No. B4729756
M. Wt: 402.4 g/mol
InChI Key: YOBKSIRHHPYFHP-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea, also known as DPHU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, this compound has also been investigated for its potential use as an anti-inflammatory and anti-bacterial agent.
In material science, this compound has been used as a building block for the preparation of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. This compound-based MOFs have shown high selectivity for the separation of carbon dioxide from other gases, making them promising candidates for carbon capture and storage.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea is not fully understood, but studies have suggested that it may act as an inhibitor of various enzymes involved in cancer cell growth and inflammation. Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy metabolism and has been implicated in various diseases such as cancer, diabetes, and cardiovascular disease.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and is well-tolerated in vivo. In animal studies, this compound has been shown to inhibit tumor growth without causing significant side effects. Additionally, this compound has been shown to have anti-inflammatory and anti-bacterial effects, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dimethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea is its versatility in various fields, including medicinal chemistry and material science. Additionally, this compound has a relatively simple synthesis method, making it easy to prepare in large quantities. However, one of the limitations of this compound is its limited solubility in water, which may make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on N-(3,4-dimethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of this compound and to optimize its anti-cancer and anti-inflammatory properties. In material science, there is potential for further exploration of this compound-based MOFs for gas separation and catalysis. Additionally, there is potential for the development of new derivatives of this compound with improved solubility and bioactivity.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[1-(naphthalen-1-ylmethyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-29-21-11-10-18(12-22(21)30-2)25-23(28)26-19-13-24-27(15-19)14-17-8-5-7-16-6-3-4-9-20(16)17/h3-13,15H,14H2,1-2H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBKSIRHHPYFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CN(N=C2)CC3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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